molecular formula C21H19FN4O B1193544 Rgfp966 CAS No. 1357389-11-7

Rgfp966

Cat. No.: B1193544
CAS No.: 1357389-11-7
M. Wt: 362.4 g/mol
InChI Key: BLVQHYHDYFTPDV-VCABWLAWSA-N
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Description

RGFP966 is a highly selective inhibitor of histone deacetylase 3 (HDAC3), a class I HDAC enzyme involved in chromatin remodeling and gene expression regulation. By inhibiting HDAC3, this compound increases histone acetylation, leading to altered transcriptional activity and downstream effects on cellular processes such as proliferation, apoptosis, and inflammation. Its specificity for HDAC3 (IC₅₀ = 0.08 μM) minimizes off-target effects compared to pan-HDAC inhibitors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVQHYHDYFTPDV-VCABWLAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026037
Record name (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357389-11-7
Record name (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3), demonstrating significant biological activity in various preclinical models. This compound has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases and neuroprotection. The following sections detail its mechanisms of action, effects on inflammatory pathways, and neuroprotective properties, supported by relevant research findings.

This compound selectively inhibits HDAC3 with an IC50 value of approximately 80 nM, showing no significant inhibition of other class I HDACs at concentrations up to 15 μM . HDAC3 is known to play a crucial role in the regulation of gene expression related to inflammation and cellular stress responses. By inhibiting HDAC3, this compound alters the acetylation status of histones and non-histone proteins, thereby influencing various signaling pathways.

Key Pathways Affected by this compound:

  • NF-κB Pathway : this compound has been shown to downregulate pro-inflammatory gene expression by inhibiting the transcriptional activity of NF-κB p65 without affecting its acetylation status. This suggests that this compound may inhibit NF-κB activity through mechanisms other than direct deacetylation .
  • Nrf2 Pathway : In models of traumatic brain injury (TBI), this compound promotes the nuclear translocation of Nrf2, a key regulator of antioxidant responses. This activation leads to enhanced expression of downstream antioxidant enzymes and reduced oxidative stress .

In Vitro Studies

In studies using RAW 264.7 macrophages and human bronchial epithelial cells, this compound effectively reduced pro-inflammatory cytokine production upon stimulation with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). The compound significantly downregulated genes associated with inflammation while upregulating anti-inflammatory markers .

Cell Type Treatment Pro-inflammatory Cytokines Anti-inflammatory Markers
RAW 264.7 MacrophagesThis compoundDecreasedIncreased
Human Bronchial EpithelialThis compoundDecreasedIncreased

Ex Vivo Studies

Using precision-cut lung slices from mice, this compound demonstrated similar anti-inflammatory effects. The treatment resulted in decreased expression of pro-inflammatory genes and an increase in anti-inflammatory gene expression, suggesting its potential as a therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD) .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound in models of TBI. The compound was found to reduce brain edema, mitigate histological damage, and enhance neurological functions in rat models subjected to oxidative stress and inflammation. The underlying mechanisms involve:

  • Reduction of Reactive Oxygen Species (ROS) : By activating the Nrf2 pathway, this compound decreases ROS levels, which are implicated in secondary brain injury following TBI .
  • Inhibition of NLRP3 Inflammasome Activation : this compound significantly inhibited the activation of the NLRP3 inflammasome, which is associated with neuroinflammation .

Case Studies and Research Findings

  • Chronic Obstructive Pulmonary Disease (COPD) : In a study focused on COPD models, this compound was shown to effectively attenuate pro-inflammatory gene expression linked to HDAC3 activity, providing a novel approach for therapeutic intervention in inflammatory lung diseases .
  • Traumatic Brain Injury (TBI) : In TBI models, this compound not only reduced inflammation but also improved cognitive outcomes by promoting neuroprotective pathways. The study emphasized the dual role of this compound in modulating both oxidative stress and inflammatory responses .

Scientific Research Applications

Neuroprotective Effects

Mechanism of Action

RGFP966 exhibits neuroprotective properties primarily through the inhibition of HDAC3, leading to increased histone acetylation which promotes gene expression associated with neuroprotection. Studies have shown that this compound can reduce neuroinflammation and oxidative stress, thereby mitigating neuronal damage in various models of neurological disorders.

Case Study: Huntington's Disease

In a study involving N171-82Q transgenic mice, this compound was administered at doses of 10 mg/kg and 25 mg/kg. The results indicated significant improvements in motor function as assessed by rotarod and open field tests. Furthermore, chronic treatment with this compound significantly reduced striatal volume decline compared to vehicle-treated controls, demonstrating its potential as a therapeutic agent for Huntington's disease .

Dose (mg/kg) Motor Function Improvement Striatal Volume Decline (%)
10Moderate19.3 (vehicle) vs. 5.9 (this compound)
25Significant19.3 (vehicle) vs. 5.9 (this compound)

Anti-inflammatory Properties

Mechanism of Action

This compound has been shown to modulate inflammatory pathways by suppressing pro-inflammatory cytokines such as IL-1β and TNF-α. It also inhibits the NLRP3 inflammasome pathway, which is crucial in mediating the inflammatory response .

Case Study: Traumatic Brain Injury

In a rat model of traumatic brain injury, this compound treatment resulted in reduced brain edema and improved neurological function. The compound was found to enhance Nrf2 nuclear translocation, leading to increased antioxidant enzyme activity and decreased reactive oxygen species production .

Parameter Control Group This compound Group
Brain EdemaHighSignificantly Reduced
Neurological Function ScoreLowSignificantly Improved

Behavioral Improvements

Mechanism of Action

The behavioral effects of this compound are linked to its ability to enhance memory and learning processes through epigenetic modifications that affect gene expression related to cognition.

Case Study: Cocaine Addiction

A study demonstrated that this compound enhanced extinction learning in a cocaine-conditioned place preference model, suggesting its potential utility in treating addiction disorders .

Treatment Conditioned Place Preference Score
ControlHigh
This compoundSignificantly Lower

Applications in Spinal Cord Injury

This compound has also shown promise in promoting recovery after spinal cord injury by modulating inflammatory responses and improving functional outcomes. In animal models, treatment with this compound resulted in an improved balance between pro-inflammatory and anti-inflammatory macrophage populations at the injury site .

Injury Model BMS Score at 10 dpi
ControlBelow 2
This compoundBetween 3 and 4

Comparison with Similar Compounds

Comparison with Similar HDAC Inhibitors

Selectivity and Mechanism of Action

Compound HDAC Selectivity Mechanism/Key Targets Notable Findings
RGFP966 HDAC3-specific (IC₅₀ = 0.08 μM) Inhibits HDAC3, upregulates histone acetylation Reduces EGFR in HCC ; enhances Nrf2-mediated antioxidant pathways in TBI
Panobinostat Pan-HDAC (Classes I, II, IV) Broad HDAC inhibition Clinical use in HCC but limited by toxicity
Valproic Acid Classes I, IIa Non-selective HDAC inhibition Downregulates NKG2D in NK cells via HDAC3
MS275 HDAC1/2/3 Class I inhibition Fails to inhibit LPS-induced TNF-α/IL-10 in macrophages (vs. This compound)
RGFP963 HDAC1/2/3 Class I inhibition Restores memory in Alzheimer’s models; this compound does not

Key Insights :

  • This compound’s HDAC3 specificity reduces off-target effects, unlike pan-HDAC inhibitors (e.g., Panobinostat) associated with dose-limiting toxicities .
  • Unlike MS275, this compound uniquely suppresses pro-inflammatory cytokines (TNF-α, IL-6) in macrophages .

Efficacy in Disease Models

Table 1: Comparative Efficacy in Preclinical Studies
Disease Model This compound Findings Comparison with Other Inhibitors
HCC - 25 μM reduces HCC proliferation by 50–70% via EGFR/HDAC3 inhibition Panobinostat shows efficacy but with higher toxicity
TBI/Stroke - Reduces neuronal apoptosis by 40% (TBI) ; decreases cerebral edema by 30% (stroke) VPA less effective in neuroprotection due to broader targets
Spinal Cord Injury - Conflicting results: Improves motor function in mice vs. no effect RGFP963 enhances synaptic plasticity; this compound does not
Leukemia - Degrades PML-RARα in resistant APL; 10 mg/kg reduces tumor burden by 60% ATRA/ATO ineffective in resistant cases

Key Insights :

  • In CNS disorders, this compound’s brain penetrance (peak concentration in 15 min post-injection) enables robust neuroprotection .

Key Insights :

  • This compound’s favorable safety profile contrasts with Panobinostat and VPA, which exhibit significant off-target effects .

Q & A

Q. What experimental methodologies are used to confirm RGFP966’s selectivity for HDAC3 over other HDAC isoforms?

this compound’s selectivity is validated through HDAC enzymatic activity assays using recombinant HDAC isoforms. Its IC50 for HDAC3 is 80 nM, while no significant inhibition of other HDACs (e.g., HDAC1, HDAC2) is observed at concentrations up to 15 µM . Researchers typically employ fluorometric or colorimetric assays with substrates like acetylated lysine residues to quantify inhibition. Specificity is further confirmed by comparing results with pan-HDAC inhibitors (e.g., trichostatin A) and structurally related inhibitors (e.g., RGFP963, which targets HDAC1/2/3) .

Q. Which in vitro models are most suitable for studying this compound’s effects on histone acetylation and gene expression?

Key models include:

  • CTCL cell lines : Immunoblotting reveals increased acetylation of H3K9/K14, H3K27, and H4K5 after 24-hour treatment .
  • Primary microglia : LPS-stimulated cells treated with this compound show reduced pro-inflammatory cytokines (TNF-α, IL-6) via Toll-like receptor pathway suppression .
  • Hepatocellular carcinoma (HCC) cells : this compound suppresses EGFR expression and phosphorylation, validated by phospho-kinase arrays and Western blotting .

Q. What behavioral paradigms are used to assess this compound’s neuroprotective effects in vivo?

  • Cocaine-conditioned place preference (CPP) : this compound (3–10 mg/kg, subcutaneous) facilitates extinction and prevents relapse by modulating histone acetylation in the infralimbic cortex and hippocampus .
  • Rotarod and open-field tests : In Huntington’s disease models, this compound (10–25 mg/kg) improves motor coordination and reduces striatal atrophy .
  • Middle cerebral artery occlusion (MCAO) : Post-stroke administration reduces infarct size and neurological deficits via AIM2 inflammasome downregulation .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s effects on histone acetylation in different brain regions?

In the amygdala, this compound increases H3 acetylation, while paradoxically decreasing it in the dentate gyrus . This discrepancy may arise from region-specific interactions with histone acetyltransferases (HATs) or compensatory feedback mechanisms. Methodological solutions include:

  • Time-course studies : Acetylation dynamics vary post-administration (e.g., 1 h vs. 24 h).
  • Brain-region-specific proteomics : Quantify HAT/HDAC activity ratios in subregions using mass spectrometry .

Q. What strategies optimize this compound dosing for neuroprotection versus anti-inflammatory effects?

  • Neuroprotection : Higher doses (10–25 mg/kg) are used in Huntington’s and stroke models to enhance histone acetylation and reduce apoptosis .
  • Anti-inflammation : Lower doses (1 µM in vitro, 10 mg/kg in vivo) suffice to suppress NF-κB and STAT3 pathways in microglia . Critical consideration: Brain penetrance differs between systemic and localized administration; intracerebroventricular delivery may improve target engagement .

Q. How does this compound’s inhibition of HDAC3 intersect with non-histone targets in cancer research?

In HCC, this compound downregulates EGFR expression by modulating HDAC3-dependent deacetylation of STAT1, reducing proliferation and migration . Key methods include:

  • Phospho-kinase arrays : Screen for altered tyrosine kinase activity.
  • STAT1 acetylation assays : Chromatin immunoprecipitation (ChIP) confirms HDAC3-STAT1 binding .

Q. Why does this compound facilitate extinction of drug-seeking behavior but not cued fear extinction?

Unlike RGFP963 (a pan-Class I HDAC inhibitor), this compound’s selectivity for HDAC3 limits its modulation of fear-related circuits. Behavioral divergence is attributed to:

  • HDAC isoform specificity : HDAC1/2 inhibition is required for fear extinction .
  • Brain-region acetylation patterns : this compound increases H4K8 acetylation in the amygdala but not the prefrontal cortex .

Q. What experimental approaches validate this compound’s antioxidant effects in cardiac preservation?

In hypothermic heart models, this compound upregulates SOD, catalase, and glutathione peroxidase via YAP pathway inhibition. Methods include:

  • Oxidative stress markers : Measure malondialdehyde (MDA) and ROS levels.
  • TUNEL assays : Quantify cardiomyocyte apoptosis .

Q. How does this compound regulate inflammasomes in neurodegenerative and stroke models?

this compound suppresses NLRP3 and AIM2 inflammasomes by acetylating NF-κB p65 and STAT3, reducing IL-1β and caspase-1 activation. Techniques involve:

  • Co-immunoprecipitation : Confirm HDAC3-P2X7R interactions.
  • AIM2 knockout models : Validate inflammasome-dependent effects .

Q. What are the limitations of using this compound to study HDAC3’s role in immune-neuro crosstalk?

While this compound reduces microglial activation, its systemic effects may confound results due to peripheral immune modulation. Solutions include:

  • Conditional HDAC3 knockout mice : Isolate CNS-specific effects.
  • Cerebrospinal fluid (CSF) sampling : Monitor drug bioavailability .

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